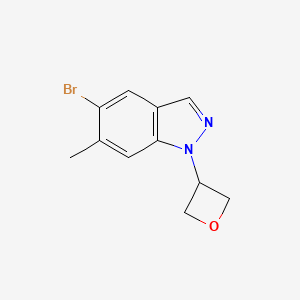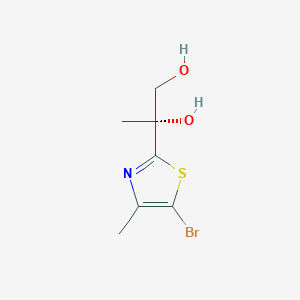
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,5-Difluorophényl)-2-hydrazinylthiazole est un composé hétérocyclique contenant à la fois un cycle thiazole et un groupe difluorophényle. Ce composé est d'un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. La présence du groupe difluorophényle améliore sa lipophilie, ce qui peut améliorer son interaction avec les cibles biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2,5-Difluorophényl)-2-hydrazinylthiazole implique généralement la réaction de la 2,5-difluoroaniline avec la thiosemicarbazide en milieu acide. La réaction se déroule par la formation d'une hydrazone intermédiaire, qui se cyclise pour former le cycle thiazole. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et le chauffage à reflux pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement de la réaction. De plus, la purification du produit final peut être réalisée par recristallisation ou par des techniques chromatographiques pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2,5-Difluorophényl)-2-hydrazinylthiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en dérivés dihydrothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydrothiazole.
Substitution : Divers dérivés difluorophényliques substitués.
4. Applications de la recherche scientifique
Le 4-(2,5-Difluorophényl)-2-hydrazinylthiazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes contre diverses souches bactériennes et fongiques.
Médecine : Exploré pour son activité anticancéreuse potentielle, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-(2,5-Difluorophényl)-2-hydrazinylthiazole implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le groupe difluorophényle améliore son affinité de liaison à ces cibles, conduisant à l'inhibition de l'activité enzymatique ou à la modulation de la fonction des récepteurs. Le composé peut induire l'apoptose dans les cellules cancéreuses en activant les voies de la caspase et en perturbant la fonction mitochondriale .
Applications De Recherche Scientifique
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with biological targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,5-Difluorophényl)-3-(2,4-diméthoxyphényl)-2-propén-1-one
- 1-(2,5-Difluorophényl)-3-(2,5-diméthoxyphényl)-2-propén-1-one
- (2S)-4-(2,5-Difluorophényl)-N,N-diméthyl-2-phényl-2,5-dihydro-1H-pyrrole-1-carboxamide
Unicité
Le 4-(2,5-Difluorophényl)-2-hydrazinylthiazole est unique en raison de sa combinaison spécifique d'un cycle thiazole et d'un groupe difluorophényle, qui lui confère des propriétés chimiques et biologiques distinctes. Sa lipophilie accrue et sa capacité à subir diverses réactions chimiques en font un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C9H7F2N3S |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7F2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clé InChI |
JBIVIMWLOOYZKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C2=CSC(=N2)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)


![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)


![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)

![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
